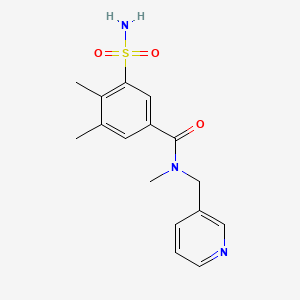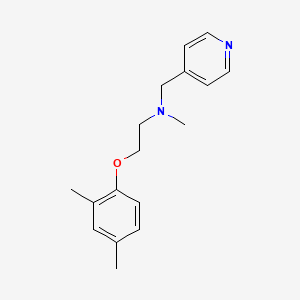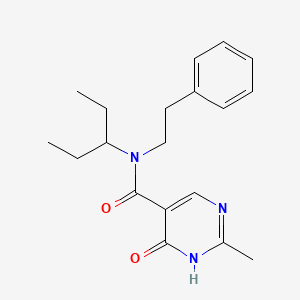![molecular formula C12H13N7O B3813811 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B3813811.png)
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate
Overview
Description
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to be effective in inhibiting CK2 activity in vitro and in vivo, and has been investigated as a potential therapeutic agent for a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.
Mechanism of Action
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate works by inhibiting the activity of CK2, which is involved in a variety of cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. In addition, CK2 inhibition has been shown to reduce the production of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and reduce the expression of various oncogenes. In neurodegenerative disorders, this compound has been shown to reduce the production of beta-amyloid and improve cognitive function. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One advantage of N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate is its specificity for CK2, which allows for targeted inhibition of this kinase. Another advantage is its ability to inhibit the growth of various cancer cell lines and reduce the production of beta-amyloid in neurodegenerative disorders. However, this compound has limitations in terms of its toxicity and potential side effects, which must be carefully monitored in laboratory experiments.
Future Directions
Future research on N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate could focus on its potential use in combination therapies for cancer and neurodegenerative disorders. In addition, this compound could be investigated for its potential use in treating other viral infections, such as COVID-19. Further studies could also explore the potential for this compound to be used as a diagnostic tool for CK2-related diseases. Finally, research could focus on developing new and more effective CK2 inhibitors based on the structure of this compound.
Scientific Research Applications
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate has been extensively studied for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis C virus, and Zika virus.
properties
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O/c1-2-7(3-1)12-18-8(19-20-12)4-13-10-9-11(15-5-14-9)17-6-16-10/h5-7H,1-4H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTGFQSLWWTNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CNC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)



![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)

![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)
![1-(diphenylmethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3813797.png)


![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-phenylpiperidine](/img/structure/B3813820.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B3813831.png)